2-Methyl-1-phenylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

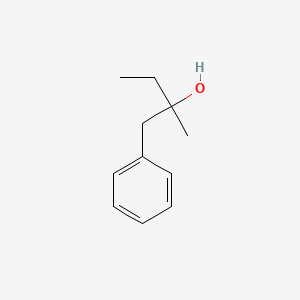

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBYXCNXOPJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032956 | |

| Record name | 2-Methyl-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-46-3 | |

| Record name | α-Ethyl-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, alpha-ethyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 772-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the tertiary alcohol, 2-Methyl-1-phenylbutan-2-ol, utilizing the Grignard reaction. This classic yet powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, widely employed in the pharmaceutical and chemical industries for creating complex molecular architectures. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the logical workflow for this synthesis.

Core Reaction Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the carbonyl carbon of benzylacetone (B32356) (1-phenylbutan-2-one). The reaction proceeds in two primary stages:

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond in ethylmagnesium bromide renders the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzylacetone, breaking the pi bond of the carbonyl group and forming a tetrahedral magnesium alkoxide intermediate.[1][2][3][4]

-

Protonation (Work-up): The reaction mixture is treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid). This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[1][5]

The overall transformation is as follows:

Benzylacetone + Ethylmagnesium Bromide → this compound

Caption: The two-step mechanism: nucleophilic attack followed by acidic work-up.

Experimental Protocols

This section details the methodologies for the synthesis, from the preparation of the Grignard reagent to the purification of the final product.

Safety Precautions:

-

Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Anhydrous solvents, particularly diethyl ether or tetrahydrofuran (B95107) (THF), are essential.[7][8]

-

Grignard reagents are pyrophoric and react violently with water. Handle with extreme care in a well-ventilated fume hood.

Protocol 2.1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in situ preparation of ethylmagnesium bromide.[7][8][9]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether via the dropping funnel to cover the magnesium. Gentle warming or sonication may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.[8]

-

Reagent Addition: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent is used directly in the next step.

Protocol 2.2: Synthesis of this compound

This protocol describes the reaction of the prepared Grignard reagent with the ketone.

-

Ketone Addition: Prepare a solution of benzylacetone (1.0 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.

-

Reaction: Cool the flask containing the ethylmagnesium bromide solution in an ice bath. Add the benzylacetone solution dropwise with vigorous stirring. The addition is exothermic and should be controlled to maintain a gentle reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

Protocol 2.3: Work-up and Purification

This protocol details the isolation and purification of the tertiary alcohol.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.[10] Alternatively, the mixture can be poured carefully over crushed ice.[5]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product. Separate the layers and extract the aqueous layer two more times with diethyl ether.[6]

-

Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a viscous oil. Purify it by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[5][10]

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and physical properties of the final product. Actual values may vary based on reaction scale and specific conditions.

Table 1: Illustrative Reaction Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reactants | ||

| Benzylacetone | 1.0 eq | The limiting reagent. |

| Magnesium Turnings | 1.2 eq | Slight excess to ensure complete conversion of halide. |

| Bromoethane | 1.1 eq | Slight excess relative to the ketone. |

| Solvent | Anhydrous Diethyl Ether | THF can also be used.[9] |

| Reaction Temp. | 0 °C to Room Temp. | Addition is performed at 0 °C, then stirred at RT. |

| Reaction Time | 2-4 hours | Includes Grignard formation and subsequent reaction. |

| Typical Yield | 70-85% | Yields for Grignard additions to ketones are generally good.[11] |

Table 2: Product Specifications - this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 772-46-3 | [12] |

| Molecular Formula | C₁₁H₁₆O | [12][13] |

| Molecular Weight | 164.24 g/mol | [12] |

| Appearance | Viscous Oil | General property of similar tertiary alcohols. |

| Boiling Point | Not explicitly stated | Expected to be >200 °C at atm. pressure; vacuum distillation is required. |

| TPSA | 20.23 Ų | [12] |

| LogP | 2.39 |[12] |

Experimental Workflow Visualization

The logical flow of the experimental procedure is a critical component for successful execution and reproducibility. The following diagram illustrates the end-to-end workflow for the synthesis.

Caption: A sequential workflow from initial setup to final product characterization.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. brainly.in [brainly.in]

- 9. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemscene.com [chemscene.com]

- 13. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Characterization of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-Methyl-1-phenylbutan-2-ol (CAS No. 772-46-3). The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and verification of this tertiary alcohol. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical knowledge, data from analogous structures, and predicted spectral information to offer a comprehensive analytical overview.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary alcohol containing a phenyl group, a hydroxyl group, and a chiral center. Its structure presents distinct features that are readily identifiable through various spectroscopic methods. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted based on established chemical shift principles and may vary slightly from experimental values.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.20-7.40 | Multiplet | 5H | Phenyl-H |

| 2 | 2.75 | Singlet | 2H | -CH₂-Ph |

| 3 | 1.60 | Quartet | 2H | -CH₂-CH₃ |

| 4 | 1.25 | Singlet | 3H | -C(OH)-CH₃ |

| 5 | 0.85 | Triplet | 3H | -CH₂-CH₃ |

| 6 | ~1.5 (broad) | Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 138.5 | Phenyl C (quaternary) |

| 2 | 130.0 | Phenyl CH |

| 3 | 128.5 | Phenyl CH |

| 4 | 126.5 | Phenyl CH |

| 5 | 75.0 | -C(OH)- |

| 6 | 45.0 | -CH₂-Ph |

| 7 | 35.0 | -CH₂-CH₃ |

| 8 | 25.0 | -C(OH)-CH₃ |

| 9 | 8.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.

| Frequency Range (cm⁻¹) | Intensity | Vibration | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2975-2850 | Strong | C-H Stretch | Aliphatic C-H |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic ring |

| 1260-1000 | Medium to Strong | C-O Stretch | Tertiary alcohol |

| 770-730 and 710-690 | Strong | C-H Bend | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a weak or absent molecular ion peak due to the instability of the tertiary alcohol.

| m/z | Relative Intensity | Possible Fragment | Interpretation |

| 164 | Low to Absent | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 149 | Moderate | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | Moderate | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 91 | High | [C₇H₇]⁺ | Tropylium ion (benzylic cleavage) |

| 73 | High | [C₄H₉O]⁺ | α-cleavage fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure complete coverage of the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

-

Mass Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1-phenylbutan-2-ol (CAS 772-46-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-phenylbutan-2-ol (CAS Number: 772-46-3), a tertiary alcohol of interest in organic synthesis. The document summarizes key quantitative data, outlines common experimental methodologies, and presents a visual representation of its synthesis workflow.

Physicochemical Properties

This compound is an organic compound characterized by a tertiary alcohol functional group attached to a carbon atom that is also bonded to a methyl group, an ethyl group, and a benzyl (B1604629) group.[1][2] This structure, containing both a branched aliphatic portion and an aromatic ring, imparts specific physical and chemical characteristics.[1]

Quantitative Data Summary

The fundamental physicochemical data for this compound are compiled in the tables below.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Density | 0.969 g/cm³ | [1][5][6] |

| Melting Point | 83.5-84 °C | [7][8][9] |

| Boiling Point | 225.9 °C at 760 mmHg61 °C at 0.6 mmHg | [1][5][6][8][10] |

| Flash Point | 98.6 °C | [5][6][7] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [3][8][9] |

| Refractive Index | 0.9 (C=neat) | [7][8][10] |

| Odor | Peculiar green-floral, rather dry, mossy, almost leather-like | [9] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [1][2][5] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Benzyl-2-butanol, α-Ethyl-α-methylbenzeneethanol | [3][5][7] |

| InChI Key | FTZBYXCNXOPJEL-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | CCC(C)(CC1=CC=CC=C1)O | [2][5] |

| Hydrogen Bond Donor Count | 1 | [5][11] |

| Hydrogen Bond Acceptor Count | 1 | [5][11] |

| Rotatable Bond Count | 3 | [11] |

| Topological Polar Surface Area | 20.23 Ų | [11] |

| LogP (octanol-water partition coefficient) | 2.39 | [6][7][11] |

Chemical Reactivity and Profile

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions due to the lack of a hydrogen atom on the carbon atom bearing the hydroxyl group.[1] This stability can be advantageous in multi-step syntheses.[1] The hydroxyl group allows for typical alcohol reactions such as esterification with carboxylic acids and dehydration to form alkenes.[2] The compound's phenyl group can influence reactivity via electronic effects and serves as a site for further chemical modification.[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property are not available in the cited literature, the general methodologies for the synthesis and purification of this compound are well-established.

Synthesis: Grignard Reaction

The most common synthetic route to this compound is the Grignard reaction.[2][9] This method involves the nucleophilic attack of a Grignard reagent on a ketone.[1]

Methodology Overview:

-

Grignard Reagent Formation: The synthesis begins with the preparation of a benzylmagnesium halide (e.g., benzylmagnesium bromide) by reacting benzyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1]

-

Nucleophilic Addition: The prepared Grignard reagent is then added to butan-2-one (methyl ethyl ketone).[1][9] The carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction is quenched with an aqueous acid (e.g., dilute HCl or NH₄Cl solution) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[1][2]

Caption: Workflow for the Grignard synthesis of this compound.

Purification: Fractional Distillation

After synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.[1] Fractional distillation is an effective method for this purpose, separating compounds based on differences in their boiling points.[1]

Methodology Overview:

-

Apparatus: A standard fractional distillation apparatus is used, consisting of a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a collection flask.

-

Procedure: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensation and vaporization cycles enrich the vapor with the more volatile component.[1]

-

Collection: The purified vapor of this compound is condensed and collected as a distillate at its characteristic boiling point (either at atmospheric or reduced pressure).[1]

Applications and Further Research

This compound is primarily utilized as a chemical intermediate in organic synthesis for the creation of more complex molecules.[1] Its pleasant, complex odor suggests potential use in the fragrance industry.[2][7][9] The structural motif of a sterically hindered tertiary alcohol is of interest in the development of novel synthetic methodologies, such as their use as alkylating agents in Friedel-Crafts reactions.[1] Further research could explore its potential biological activities and applications in medicinal chemistry.

Safety Profile

This compound should be handled in accordance with standard laboratory safety procedures. It is incompatible with strong oxidizing agents.[12] It may pose health risks upon inhalation or ingestion.[3] Users should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[12]

References

- 1. This compound | 772-46-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 772-46-3 [smolecule.com]

- 3. CAS 772-46-3: α-Ethyl-α-methylbenzeneethanol | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Benzeneethanol, a-ethyl-a-methyl- | CAS#:772-46-3 | Chemsrc [chemsrc.com]

- 7. guidechem.com [guidechem.com]

- 8. 772-46-3 | CAS DataBase [m.chemicalbook.com]

- 9. 2-BENZYL-2-BUTANOL | 772-46-3 [chemicalbook.com]

- 10. 2-BENZYL-2-BUTANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chemscene.com [chemscene.com]

- 12. tcichemicals.com [tcichemicals.com]

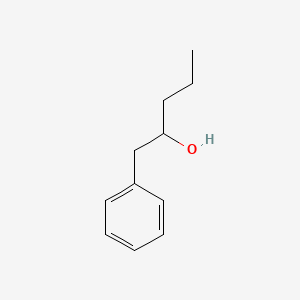

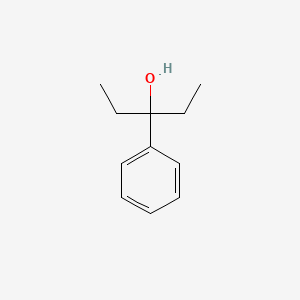

An In-depth Technical Guide to the Structural Isomers of 2-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-Methyl-1-phenylbutan-2-ol, compounds with the molecular formula C₁₁H₁₆O. This document details the systematic identification of these isomers, their synthesis via detailed experimental protocols, and a comparative analysis of their spectroscopic data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Identification of Structural Isomers

The structural isomers of this compound, all sharing the molecular formula C₁₁H₁₆O, can be systematically identified by considering the various possible arrangements of the phenyl group, the carbon skeleton, and the hydroxyl group. The primary isomers are categorized based on the carbon backbone (butanol or pentanol) and the substitution pattern.

Table 1: Identified Structural Isomers of C₁₁H₁₆O with a Phenyl and Hydroxyl Group

| IUPAC Name | CAS Number |

| This compound | 772-46-3 |

| 2-Methyl-2-phenylbutan-1-ol | 16415-56-0 |

| 3-Methyl-2-phenylbutan-2-ol | 4383-11-3 |

| 2-Phenylpentan-2-ol | 4383-18-0 |

| 1-Phenylpentan-1-ol | 583-03-9 |

| 3-Phenylpentan-1-ol | 1565-71-5 |

| 5-Phenylpentan-1-ol | 10521-91-2 |

| 2-Methyl-1-phenyl-1-butanol | 3968-86-3 |

| 3-Methyl-1-phenylbutan-2-ol | 705-58-8 |

| 3-Methyl-3-phenylbutan-2-ol | 2977-31-3 |

| 2-Methyl-4-phenylbutan-2-ol | 34713-94-5 |

Experimental Protocols for Synthesis

The synthesis of these isomers is most commonly achieved through the versatile Grignard reaction, which allows for the formation of carbon-carbon bonds and the introduction of the hydroxyl group. Below are detailed protocols for the synthesis of key representative isomers.

Synthesis of Tertiary Alcohols

This tertiary alcohol can be synthesized via the Grignard reaction of a benzylmagnesium halide with butan-2-one.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. Slowly add a solution of benzyl (B1604629) bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the exothermic reaction.

-

Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of butan-2-one (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

The Unstable Crossroads: A Technical Guide to the Reactivity of Tertiary Benzylic Alcohols

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the reactivity profile of tertiary benzylic alcohols has been released, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, oxidation, substitution, and elimination reactions of this important class of molecules, complete with detailed experimental protocols, quantitative data summaries, and mechanistic visualizations.

Tertiary benzylic alcohols are key intermediates in organic synthesis and are found in numerous pharmacologically active compounds. Their unique structural features, characterized by a hydroxyl group on a tertiary carbon atom attached to a benzene (B151609) ring, lead to a rich and complex reactivity profile. Understanding these reactions is paramount for the efficient design and synthesis of novel therapeutics and other functional molecules.

Synthesis of Tertiary Benzylic Alcohols

The construction of the sterically hindered tertiary benzylic alcohol moiety can be achieved through various synthetic strategies. A common and effective method is the Grignard reaction, where a ketone is treated with an organomagnesium halide.

Table 1: Synthesis of Tertiary Benzylic Alcohols via Grignard Reaction [1]

| Ketone Substrate | Grignard Reagent | Tertiary Benzylic Alcohol Product | Yield (%) |

| Acetophenone (B1666503) | Phenylmagnesium bromide | 1,1-Diphenylethanol | 85 |

| Benzophenone | Methylmagnesium iodide | 1,1-Diphenylethanol | 90 |

| Propiophenone | Phenylmagnesium bromide | 1,1-Diphenylpropan-1-ol | 82 |

Experimental Protocol: Synthesis of 1,1-Diphenylethanol via Grignard Reaction[1]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 1,1-diphenylethanol.

Workflow for Grignard Synthesis of a Tertiary Benzylic Alcohol

Caption: Workflow for the synthesis of a tertiary benzylic alcohol.

Oxidation of Tertiary Benzylic Alcohols

The oxidation of tertiary benzylic alcohols is a challenging transformation due to the absence of a hydrogen atom on the carbinol carbon. However, under specific conditions, tandem elimination-oxidation reactions can occur. For instance, oxoammonium salts can mediate the conversion of tertiary benzylic alcohols into allylic ethers.[2] More direct C-H oxidation of the aromatic ring or adjacent alkyl groups can also be achieved using potent oxidizing agents.[3]

Table 2: Oxidation of Tertiary Benzylic Alcohols

| Substrate | Reagent | Product | Yield (%) | Reference |

| 1-methyl-1-phenyl-ethanol | Oxoammonium salt | Allylic ether | 67 | [2] |

| Substituted Toluene | Bis(methanesulfonyl) peroxide | Benzylic Alcohol | 65-82 | [3] |

Experimental Protocol: Tandem Elimination-Oxidation with an Oxoammonium Salt[2]

Materials:

-

Tertiary benzylic alcohol

-

Oxoammonium salt (e.g., Bobbitt's salt)

-

Dichloromethane

Procedure:

-

To a solution of the tertiary benzylic alcohol (1.0 eq) in dichloromethane, the oxoammonium salt (1.2 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the allylic ether.

Reaction Pathway for Tandem Elimination-Oxidation

Caption: Tandem elimination-oxidation of a tertiary benzylic alcohol.

Substitution Reactions of Tertiary Benzylic Alcohols

Tertiary benzylic alcohols readily undergo nucleophilic substitution reactions, primarily through an Sₙ1 mechanism, due to the formation of a highly stabilized tertiary benzylic carbocation. This reactivity allows for the introduction of a wide range of nucleophiles at the benzylic position.

Table 3: Sₙ1 Substitution Reactions of Tertiary Benzylic Alcohols

| Substrate | Nucleophile | Product | Yield (%) |

| 2-Phenyl-2-propanol (B165765) | HBr | 2-Bromo-2-phenylpropane | High |

| 1-Phenylcyclopentanol | NaN₃ | 1-Azido-1-phenylcyclopentane | 85 |

| Triphenylmethanol | CH₃OH | Triphenylmethyl methyl ether | 92 |

Experimental Protocol: Sₙ1 Reaction of 2-Phenyl-2-propanol with HBr

Materials:

-

2-Phenyl-2-propanol

-

Concentrated Hydrobromic Acid (48%)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a separatory funnel, 2-phenyl-2-propanol (1.0 eq) is dissolved in diethyl ether.

-

Concentrated hydrobromic acid (2.0 eq) is added, and the funnel is shaken vigorously for 5-10 minutes, venting frequently.

-

The layers are allowed to separate, and the aqueous layer is removed.

-

The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 2-bromo-2-phenylpropane.

Mechanism of Sₙ1 Substitution

Caption: Sₙ1 mechanism for the reaction of a tertiary benzylic alcohol.

Elimination Reactions of Tertiary Benzylic Alcohols

In the presence of strong acids and heat, tertiary benzylic alcohols undergo elimination reactions, typically via an E1 mechanism, to form alkenes. The stability of the resulting conjugated system often drives the reaction towards the formation of the most substituted alkene (Zaitsev's rule).

Table 4: E1 Elimination Reactions of Tertiary Benzylic Alcohols

| Substrate | Acid Catalyst | Product | Yield (%) |

| 2-Phenyl-2-propanol | H₂SO₄ | α-Methylstyrene | 80-90 |

| 1-Phenylcyclohexanol | H₃PO₄ | 1-Phenylcyclohexene | High |

| 2-Methyl-1-phenyl-2-propanol | KHSO₄ | 2-Methyl-1-phenylpropene | 75 |

Experimental Protocol: Dehydration of 2-Phenyl-2-propanol[1]

Materials:

-

2-Phenyl-2-propanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A distillation apparatus is assembled.

-

2-Phenyl-2-propanol (1.0 eq) and a catalytic amount of concentrated sulfuric acid are placed in the distillation flask.

-

The mixture is heated to gently reflux, and the product alkene is distilled as it is formed.

-

The distillate is collected and washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation to yield α-methylstyrene.

Mechanism of E1 Elimination

Caption: E1 mechanism for the dehydration of a tertiary benzylic alcohol.

Significance in Drug Development

The reactivity of tertiary benzylic alcohols is of considerable interest in drug discovery and development. The tertiary alcohol motif can improve the metabolic stability of a drug candidate by blocking oxidation at that position. Furthermore, the ability to functionalize the benzylic position through substitution reactions allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of a molecule. The insights provided in this guide will aid in the strategic design and synthesis of next-generation therapeutics.

References

2-Methyl-1-phenylbutan-2-ol: A Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylbutan-2-ol is a chiral tertiary alcohol that has emerged as a valuable and versatile building block in asymmetric synthesis. Its strategic importance lies in its role as a precursor to other chiral molecules, most notably chiral amino alcohols, which are pivotal in the synthesis of pharmaceuticals and as chiral ligands in catalysis. The presence of a chiral quaternary carbon center makes it an attractive starting material for the construction of complex molecular architectures with a high degree of stereochemical control. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel chemical entities.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | Not specified | |

| Melting Point | Not applicable |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Key Signals |

| ¹H NMR (CDCl₃, 500 MHz) of 2-methyl-4-phenylbutan-2-ol | δ 7.34-7.20 (m, 5H), 2.71-2.67 (m, 2H), 1.80 (d, J = 17.4 Hz, 1H), 1.78-1.74 (m, 2H), 1.27 (s, 6H) |

| ¹³C NMR of 2-methyl-4-phenylbutan-2-ol | Data not explicitly found in search results, but would show characteristic peaks for the aromatic ring, the quaternary carbon, and the aliphatic chain. |

Table 2: NMR Spectroscopic Data for the Isomer 2-Methyl-4-phenylbutan-2-ol[1]

Synthesis of Racemic this compound

The most common and efficient method for the synthesis of racemic this compound and its isomers is the Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone or an epoxide.

Experimental Protocol: Grignard Reaction with an Epoxide

This protocol describes the synthesis of the related isomer, 2-methyl-4-phenylbutan-2-ol, which is a common precursor.

Materials:

-

Magnesium turnings

-

Benzyl (B1604629) bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Isobutylene (B52900) oxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare the benzylmagnesium bromide Grignard reagent from magnesium turnings and benzyl bromide in anhydrous THF.

-

In a separate flask, cool a solution of benzylmagnesium bromide in THF to -10 °C.

-

Add a catalytic amount of copper(I) iodide to the cooled Grignard solution.

-

Slowly add isobutylene oxide to the reaction mixture, maintaining the temperature at -10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with toluene.

-

Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-methyl-4-phenylbutan-2-ol.

| Reactant | Molar Ratio | Yield (%) | Purity (%) |

| Benzylmagnesium bromide | Excess | ~74 | >97 |

| Isobutylene oxide | 1.0 |

Table 3: Typical Reaction Parameters for the Synthesis of 2-Methyl-4-phenylbutan-2-ol[2]

Caption: Synthesis of 2-Methyl-4-phenylbutan-2-ol via Grignard Reaction.

Conversion to the Chiral Amino Alcohol: A Gateway to Asymmetric Synthesis

A primary application of this compound is its conversion to the corresponding chiral amino alcohol, 1-amino-2-methyl-4-phenylbutan-2-ol (B1517879). This transformation is typically achieved through a Ritter reaction followed by hydrolysis of the resulting amide. The amino alcohol is a valuable chiral building block in its own right.

Experimental Protocol: Ritter Reaction and Amide Hydrolysis

Part A: Ritter Reaction

Materials:

-

2-Methyl-4-phenylbutan-2-ol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 2-methyl-4-phenylbutan-2-ol in an excess of acetonitrile.

-

Cool the solution to 0 °C and add concentrated sulfuric acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated N-(1,1-dimethyl-3-phenylpropyl)acetamide by filtration, wash with water, and dry.

Part B: Amide Hydrolysis

Materials:

-

N-(1,1-dimethyl-3-phenylpropyl)acetamide

-

10-20% aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reflux the crude amide from Part A in a 10-20% aqueous solution of sodium hydroxide for several hours, until the evolution of ammonia (B1221849) ceases.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-amino-2-methyl-4-phenylbutan-2-ol.

-

Further purification can be achieved by distillation or by crystallization of a salt, such as the hydrochloride salt.

Caption: Conversion of the Tertiary Alcohol to the Amino Alcohol.

Chiral Resolution and Enantioselective Synthesis

To be utilized as a chiral building block, the racemic 1-amino-2-methyl-4-phenylbutan-2-ol must be resolved into its individual enantiomers, or synthesized in an enantioselective manner.

Chiral Resolution by HPLC

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

Standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica (B1680970) gel, 250 x 4.6 mm.

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic standard of 1-amino-2-methyl-4-phenylbutan-2-ol in the mobile phase to a concentration of 1 mg/mL.

This method allows for the analytical and preparative separation of the (R)- and (S)-enantiomers.

Applications in Asymmetric Synthesis

The enantiomerically pure 1-amino-2-methyl-4-phenylbutan-2-ol is a valuable chiral auxiliary and a precursor to chiral ligands for asymmetric catalysis.[3]

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. The amino alcohol can be used in a similar fashion to well-established auxiliaries like pseudoephedrine.

Experimental Protocol: Diastereoselective Alkylation

This protocol describes the use of a chiral amide derived from 1-amino-2-methyl-4-phenylbutan-2-ol for diastereoselective alkylation.

Materials:

-

(R)- or (S)-1-Amino-2-methyl-4-phenylbutan-2-ol

-

Carboxylic acid chloride or anhydride (B1165640)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Amide Formation: React the chiral amino alcohol with a carboxylic acid chloride or anhydride in the presence of triethylamine in anhydrous THF to form the chiral amide.

-

Enolate Formation: Dissolve the chiral amide in anhydrous THF, cool to -78 °C, and add a solution of LDA to form the enolate.

-

Alkylation: Add an alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved, for example by acid hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid.

Caption: Workflow for the use of 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Auxiliary.

As a Precursor to Chiral Ligands

The amino and hydroxyl groups of 1-amino-2-methyl-4-phenylbutan-2-ol can be readily modified to synthesize a variety of chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts for enantioselective transformations such as hydrogenation, transfer hydrogenation, and allylation reactions.

Applications in Drug Development

Chiral amino alcohols are prevalent structural motifs in many biologically active molecules and pharmaceuticals. The use of enantiomerically pure building blocks like 1-amino-2-methyl-4-phenylbutan-2-ol is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects. While direct incorporation of the this compound framework into a specific marketed drug is not prominently documented, its role as a precursor to chiral amino alcohols places it at the foundation of synthetic routes to various classes of therapeutic agents. For instance, acyclic vicinal amino alcohols have been investigated as analogues of Vesamicol, an inhibitor of vesicular acetylcholine (B1216132) transport, highlighting the potential of this structural class in neuroscience drug discovery.[4]

Conclusion

This compound serves as a strategically important chiral building block in organic synthesis. Its value is most prominently realized through its conversion to the chiral amino alcohol, 1-amino-2-methyl-4-phenylbutan-2-ol. This derivative is a versatile tool for asymmetric synthesis, functioning as a chiral auxiliary to control stereochemistry in alkylation and other reactions, and as a precursor for the synthesis of a diverse range of chiral ligands for metal-catalyzed transformations. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this chiral building block in the creation of complex, enantiomerically pure molecules with potential applications in medicine and materials science. Further exploration of the direct applications of enantiopure this compound and the development of more efficient enantioselective synthetic methods will undoubtedly expand its utility in the future.

References

The Industrial Potential of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylbutan-2-ol, a tertiary aryl alkyl alcohol, presents significant opportunities across various industrial sectors. While direct, large-scale industrial use is not extensively documented, its structural characteristics and those of its close isomers strongly suggest high potential in the fragrance and pharmaceutical industries. Its pleasant aromatic properties make it a candidate for use in perfumery and cosmetics. Furthermore, its role as a versatile chemical intermediate is of considerable interest, particularly in the synthesis of complex chiral molecules which are foundational in modern drug development. This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, potential industrial applications, and safety considerations for this compound, serving as a foundational resource for researchers and developers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in industrial processes. While some experimental data is limited for this specific isomer, a combination of computed data and information from closely related isomers provides a reliable profile.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₁H₁₆O | - | --INVALID-LINK--[1] |

| Molecular Weight | 164.24 g/mol | Computed | --INVALID-LINK--[2] |

| CAS Number | 772-46-3 | - | --INVALID-LINK--[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred | - |

| Boiling Point | Not available | - | --INVALID-LINK--[1] |

| Melting Point | Not available | - | --INVALID-LINK--[1] |

| Density | Not available | - | --INVALID-LINK--[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3901 | Computed | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | Computed | --INVALID-LINK--[1] |

| Rotatable Bonds | 3 | Computed | --INVALID-LINK--[1] |

Synthesis of this compound

The primary and most efficient method for the laboratory and potential industrial-scale synthesis of this compound is through a Grignard reaction. This classic carbon-carbon bond-forming reaction offers high yields and selectivity.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from benzylmagnesium halide and 2-butanone (B6335102).

Materials:

-

Magnesium turnings

-

Benzyl (B1604629) bromide (or chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

2-Butanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

A solution of benzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete and the magnesium has been consumed, the resulting Grignard reagent (benzylmagnesium bromide) is cooled in an ice bath.

-

Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 10°C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Potential Industrial Applications

Fragrance and Flavor Industry

Aryl alkyl alcohols are a well-established class of compounds in the fragrance industry. The structural isomer, 2-methyl-4-phenyl-2-butanol, is known for its floral aroma, reminiscent of lily of the valley, and is used in various cosmetic and cleaning products. Given the structural similarity, this compound is highly likely to possess desirable olfactory properties, making it a strong candidate for use as a fragrance ingredient in perfumes, soaps, lotions, and other consumer products. Its tertiary alcohol group provides stability, which is a desirable trait for fragrance longevity.

Pharmaceutical Intermediate

The structure of this compound makes it a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. It can serve as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be a starting material for the synthesis of chiral amino alcohols, which are key structural motifs in many pharmaceuticals, including some antiviral and anti-inflammatory drugs. The tertiary alcohol can be converted to other functional groups, and the phenyl ring can be modified to create a library of derivatives for drug discovery screening.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of aryl alkyl alcohols has been shown to exhibit various biological effects, including antimicrobial and anti-inflammatory properties. The mechanism of action for some aryl alcohols involves interaction with enzymes such as aryl-alcohol oxidases (AAOs). These enzymes catalyze the oxidation of aryl alcohols, a process that can have implications in various biological pathways. The potential for this compound and its derivatives to modulate such enzymatic activities warrants further investigation for drug development purposes.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

The resulting mass spectrum can be compared to spectral libraries for identification.

Safety and Handling

General Safety Precautions:

-

Eye Contact: Likely to cause eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.[3][4]

-

Skin Contact: May cause skin irritation. Wear suitable protective gloves and clothing.[5]

-

Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area or with appropriate respiratory protection.[5]

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[5]

-

Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Use in a chemical fume hood

Conclusion

This compound is a promising aryl alkyl alcohol with significant potential for industrial applications. Its likely pleasant aromatic properties make it a strong candidate for the fragrance and flavor industry. Furthermore, its utility as a versatile chemical intermediate opens up avenues for the synthesis of novel and potentially bioactive molecules for the pharmaceutical sector. Further research is warranted to fully elucidate its specific industrial applications, biological activities, and to establish a comprehensive safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to explore and unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Methyl-1-phenylbutan-2-ol, a chiral tertiary alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for the individual enantiomers in peer-reviewed literature, this document combines established principles of stereochemistry, analogous synthetic methodologies, and in silico predictions to offer a thorough analysis. The guide covers the synthesis of the racemic mixture, strategies for chiral resolution, predicted spectroscopic and physicochemical properties, and a prospective evaluation of the pharmacological and toxicological profiles of the (R)- and (S)-enantiomers. All quantitative data is presented in structured tables, and key experimental workflows are illustrated with diagrams.

Introduction

This compound is a tertiary alcohol featuring a chiral center at the C2 position. The presence of a stereocenter dictates that the molecule exists as a pair of enantiomers: (R)-2-Methyl-1-phenylbutan-2-ol and (S)-2-Methyl-1-phenylbutan-2-ol. The distinct three-dimensional arrangement of substituents around the chiral carbon can lead to significant differences in the biological activity of each enantiomer, a critical consideration in drug development and pharmacology. While this specific compound is not extensively studied, its structural motif as a benzylic tertiary alcohol makes it an interesting candidate for further investigation.

dot

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The most direct and established laboratory method for the synthesis of racemic this compound is the Grignard reaction.[1] This involves the nucleophilic addition of an organomagnesium halide to a ketone. Two primary routes are feasible:

-

Route A: Reaction of benzylmagnesium chloride with butan-2-one.

-

Route B: Reaction of ethylmagnesium bromide with 1-phenylpropan-2-one (phenylacetone).

Experimental Protocol (Analogous to Grignard reactions for tertiary alcohols):

Reaction: Phenylacetone (B166967) with Ethylmagnesium Bromide

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), the flask is cooled in an ice bath. A solution of phenylacetone in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Reaction and Quenching: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield racemic this compound.

dot

Caption: Proposed workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

As specific protocols for the resolution of this compound are not documented, two general strategies can be employed:

2.2.1. Diastereomeric Salt Formation

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by their different physical properties, such as solubility.

Proposed Experimental Protocol:

-

Derivatization: The racemic alcohol is first converted to a derivative containing a functional group suitable for salt formation, such as a phthalate (B1215562) half-ester. This is achieved by reacting the alcohol with phthalic anhydride.

-

Salt Formation: The resulting racemic phthalate half-ester is then reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (S)-(-)-α-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization based on their differential solubility in the chosen solvent.

-

Liberation of Enantiomers: The separated diastereomeric salts are then hydrolyzed under basic conditions to liberate the individual enantiomers of this compound.

2.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of benzylic alcohols.

Proposed Experimental Conditions (based on analogous separations):

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Optimization: The mobile phase composition, flow rate, and column temperature may need to be optimized to achieve baseline separation.

dot

Caption: General strategies for the chiral resolution of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for the individual enantiomers, the following properties are predicted based on computational models and data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Boiling Point | ~220-230 °C (at 760 mmHg) |

| Density | ~0.98 g/cm³ |

| LogP | ~2.8 |

| pKa | ~18 (alcohol proton) |

| Specific Rotation [α]D | Equal in magnitude, opposite in sign for (R) and (S) enantiomers (value not determined) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Phenyl-H (ortho) | 7.2-7.3 | 128.0 |

| Phenyl-H (meta) | 7.3-7.4 | 128.5 |

| Phenyl-H (para) | 7.1-7.2 | 126.0 |

| Phenyl-C (ipso) | - | 138.0 |

| -CH₂- (benzyl) | 2.7-2.9 | 45.0 |

| -CH₂- (ethyl) | 1.6-1.8 | 35.0 |

| -CH₃ (ethyl) | 0.8-1.0 | 8.0 |

| -CH₃ (methyl) | 1.2-1.4 | 25.0 |

| C-OH | - | 75.0 |

| -OH | Broad singlet, variable | - |

Note: Predicted NMR data can be generated using software such as ChemDraw or other computational chemistry packages. The actual spectra may vary depending on the solvent and experimental conditions.

Potential Pharmacological and Toxicological Properties

There is no specific pharmacological or toxicological data available for the enantiomers of this compound. However, based on its structure as a benzylic tertiary alcohol, some general predictions and areas for future investigation can be outlined.

4.1. Pharmacological Profile (Prospective)

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic. For benzylic alcohols, potential interactions with the central nervous system are a possibility due to their structural resemblance to some neurotransmitters.

4.2. ADME/Tox Profile (In Silico Prediction)

In silico tools can provide predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial in early-stage drug development.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Outcome | Rationale/Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | The predicted LogP suggests good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier Permeation | Likely to cross | The lipophilic nature of the molecule suggests potential CNS distribution. |

| Plasma Protein Binding | High | Aromatic compounds often exhibit high plasma protein binding. |

| Metabolism | ||

| Cytochrome P450 (CYP) | Potential substrate and/or inhibitor | The phenyl ring and alkyl groups are sites for potential metabolism. |

| Excretion | ||

| Route of Elimination | Primarily renal after metabolism | Metabolites are typically more water-soluble for renal excretion. |

| Toxicity | ||

| Hepatotoxicity | Possible | Aromatic compounds can sometimes be associated with liver toxicity. |

| Carcinogenicity | Unlikely based on structure | No obvious structural alerts for carcinogenicity. |

Note: These are computational predictions and require experimental validation.

dot

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methyl-1-phenylbutan-2-ol, with a core focus on the principles and practical application of theoretical yield calculations. The synthesis is primarily achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. Understanding the stoichiometry and limiting reagents is paramount for optimizing reaction efficiency and predicting the maximum possible product outcome.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be generated from a given set of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material. This calculation is fundamental in synthetic chemistry for evaluating the success of a reaction and optimizing experimental conditions. The key steps involve:

-

Balanced Chemical Equation: Writing the balanced chemical equation for the reaction to understand the stoichiometric ratios between reactants and products.

-

Moles of Reactants: Calculating the number of moles of each reactant using their respective masses (or volumes and densities) and molar masses.

-

Identifying the Limiting Reagent: Determining which reactant will be completely consumed first, as this will dictate the maximum amount of product that can be formed.

-

Calculating Theoretical Yield: Using the stoichiometry of the reaction and the moles of the limiting reagent to calculate the maximum mass of the product that can be synthesized.

Synthesis of this compound via Grignard Reaction

The synthesis of the tertiary alcohol, this compound, can be accomplished through several Grignard pathways. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of a ketone or ester, followed by an acidic workup to protonate the resulting alkoxide.[1] It is crucial to conduct the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2] Commonly used aprotic solvents include diethyl ether and tetrahydrofuran (B95107) (THF).[2]

Three plausible synthetic routes are presented below:

-

Route A: Reaction of methylmagnesium bromide with 1-phenyl-2-butanone.

-

Route B: Reaction of benzylmagnesium bromide with 2-butanone (B6335102).

-

Route C: Reaction of ethylmagnesium bromide with 1-phenyl-2-propanone.

Quantitative Data for Reactants and Product

For accurate theoretical yield calculations, the molar masses and densities of all substances involved are required.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| Product | |||

| This compound | C₁₁H₁₆O | 164.24[2][3] | - |

| Reactants (Route A) | |||

| 1-Phenyl-2-butanone | C₁₀H₁₂O | 148.20[4][5][6] | 0.998 at 25 °C[7] |

| Methylmagnesium bromide | CH₃BrMg | 119.24[8][9][10][11] | 1.035 (in diethyl ether)[8][9][10][12] |

| Reactants (Route B) | |||

| 2-Butanone (MEK) | C₄H₈O | 72.11[13][14][15] | 0.805 at 25 °C[16] |

| Benzylmagnesium bromide | C₇H₇BrMg | 195.34[17][18][19][20][21] | - |

| Reactants (Route C) | |||

| 1-Phenyl-2-propanone | C₉H₁₀O | 134.18[22][23][24] | 1.003 at 20 °C[23] |

| Ethylmagnesium bromide | C₂H₅BrMg | 133.27[25][26][27] | 1.02 at 25 °C[25][27] |

Experimental Protocol: Synthesis via Benzylmagnesium Bromide and 2-Butanone (Route B)

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl (B1604629) bromide

-

2-Butanone (MEK)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven to remove any traces of water.[2][25]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings while stirring. The reaction is initiated, which is evident by the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted to form benzylmagnesium bromide.

-

-

Reaction with 2-Butanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

The reaction mixture is carefully poured over a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and protonate the alkoxide.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether to recover any dissolved product.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography.

-

Theoretical Yield Calculation: A Step-by-Step Example (Route B)

Let's assume the following starting quantities for the synthesis:

-

Magnesium: 2.43 g

-

Benzyl bromide: 17.1 g (11.5 mL)

-

2-Butanone: 7.21 g (8.96 mL)

Step 1: Balanced Chemical Equation

The synthesis involves two main steps: the formation of the Grignard reagent and its reaction with the ketone.

-

Formation of Grignard Reagent: C₆H₅CH₂Br + Mg → C₆H₅CH₂MgBr

-

Reaction with Ketone and Workup: C₆H₅CH₂MgBr + CH₃COCH₂CH₃ → C₆H₅CH₂C(OMgBr)(CH₃)(CH₂CH₃) C₆H₅CH₂C(OMgBr)(CH₃)(CH₂CH₃) + H⁺ → C₆H₅CH₂C(OH)(CH₃)(CH₂CH₃) + Mg²⁺ + Br⁻

The overall balanced equation is: C₆H₅CH₂Br + Mg + CH₃COCH₂CH₃ → C₁₁H₁₆O

The stoichiometry is 1:1:1 between benzyl bromide, magnesium, and 2-butanone to produce one mole of this compound.

Step 2: Calculate Moles of Reactants

-

Moles of Magnesium (Mg):

-

Molar Mass of Mg = 24.31 g/mol

-

Moles = 2.43 g / 24.31 g/mol = 0.100 moles

-

-

Moles of Benzyl bromide (C₆H₅CH₂Br):

-

Molar Mass of C₆H₅CH₂Br = 171.04 g/mol

-

Moles = 17.1 g / 171.04 g/mol = 0.100 moles

-

-

Moles of 2-Butanone (CH₃COCH₂CH₃):

Step 3: Identify the Limiting Reagent

Based on the 1:1:1 stoichiometry, and since we have equal molar amounts of all three key reactants, there is no single limiting reagent in this idealized example. All reactants would be consumed simultaneously. In a real-world scenario, the reactant with the fewest moles relative to the stoichiometric ratio would be the limiting reagent.

Step 4: Calculate the Theoretical Yield

Since the molar ratio of the limiting reagent (any of the reactants in this case) to the product is 1:1, the number of moles of this compound produced will also be 0.100 moles.

-

Theoretical Yield in grams:

Therefore, the theoretical yield of this compound for this specific reaction is 16.42 grams.

Visualizing the Workflow

The logical progression of the theoretical yield calculation can be visualized as follows:

Caption: Workflow for Theoretical Yield Calculation.

The synthesis of this compound via a Grignard reaction is a classic example of carbon-carbon bond formation. Accurate calculation of the theoretical yield is a critical skill for any research scientist, enabling efficient evaluation of reaction success and optimization of synthetic protocols. This guide provides the foundational knowledge and a practical framework for performing these essential calculations.

References